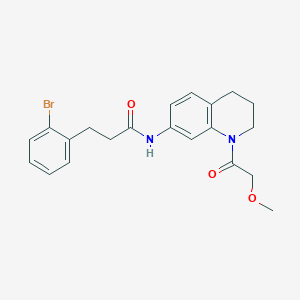

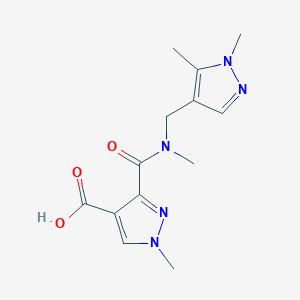

![molecular formula C22H19N3O5 B2675586 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-21-0](/img/structure/B2675586.png)

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core, followed by various substitution reactions to introduce the phenyl, trimethoxyphenyl, and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[4,5-b]pyridine core would likely contribute to the rigidity of the molecule, while the phenyl and trimethoxyphenyl groups could potentially participate in π-π stacking interactions. The carboxylic acid group could form hydrogen bonds with other molecules .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The phenyl and trimethoxyphenyl groups might also undergo electrophilic aromatic substitution reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the multiple aromatic rings could make the compound relatively nonpolar .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Imidazo[4,5-b]pyridine derivatives have been synthesized through various methodologies, highlighting their chemical versatility and potential for modification. For example, Yıldırım et al. (2005) demonstrated experimental and theoretical studies on the functionalization reactions of related compounds, suggesting avenues for synthesizing diverse derivatives with potentially unique properties (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). These methodologies can be adapted to synthesize and modify compounds like 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, offering pathways to explore their applications in various fields.

Photocatalytic and Luminescent Properties

Research has also focused on the photocatalytic and luminescent properties of imidazo[4,5-b]pyridine derivatives. Volpi et al. (2017) discussed the synthesis of low-cost emitters with large Stokes' shift, characterized by their optical properties in relation to their chemical structures (G. Volpi et al., 2017). This indicates the potential of such compounds in developing materials for optical applications, including sensors and light-emitting devices.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of imidazo[4,5-b]pyridine derivatives have been investigated, suggesting their potential in pharmaceutical applications. Bassyouni et al. (2012) synthesized new derivatives and evaluated their antioxidant and antimicrobial activities, providing insights into the structure-activity relationships (F. Bassyouni et al., 2012). Such studies underscore the possibility of using these compounds as scaffolds for developing new therapeutic agents.

Material Science Applications

The construction of coordination polymers with imidazo[4,5-b]pyridine derivatives demonstrates their utility in material science, particularly in gas adsorption and separation. Li et al. (2018) explored the synthesis, crystal structures, adsorption properties, and visible photocatalytic activities of highly stable Pb-based coordination polymers constructed by related ligands (Zhi-min Li et al., 2018). These materials show promise in environmental applications, including CO2 capture and the degradation of pollutants.

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c1-28-16-11-18(30-3)17(29-2)10-13(16)15-9-14(22(26)27)19-21(23-15)25-20(24-19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNSNDYDSOIGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2675504.png)

![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2675506.png)

![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2675509.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2675510.png)

![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2675513.png)

![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)

![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)